N-(2,3-dimethoxy-2-methylpropyl)ethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO4S/c1-5-14(10,11)9-6-8(2,13-4)7-12-3/h9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRSCHZAODJYQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C)(COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxy-2-methylpropyl)ethane-1-sulfonamide typically involves the reaction of 2,3-dimethoxy-2-methylpropylamine with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-(2,3-dimethoxy-2-methylpropyl)ethane-1-sulfonamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems helps in maintaining optimal reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxy-2-methylpropyl)ethane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Corresponding sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2,3-dimethoxy-2-methylpropyl)ethane-1-sulfonamide is a compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its potential uses, synthesizing data from diverse sources to provide a comprehensive overview.
Antimicrobial Activity
Sulfonamides are historically significant in antimicrobial therapy. Research indicates that N-(2,3-dimethoxy-2-methylpropyl)ethane-1-sulfonamide exhibits antibacterial properties, potentially effective against various bacterial strains. Studies have shown that modifications in the sulfonamide structure can enhance activity against resistant strains .
Anticancer Research
Recent investigations have highlighted the potential of sulfonamide derivatives in cancer therapy. N-(2,3-dimethoxy-2-methylpropyl)ethane-1-sulfonamide has been evaluated for its ability to inhibit tumor growth in vitro. Preliminary results suggest that it may interfere with specific metabolic pathways crucial for cancer cell proliferation .
Neurological Applications
There is emerging interest in the neuroprotective effects of sulfonamides. Some studies propose that N-(2,3-dimethoxy-2-methylpropyl)ethane-1-sulfonamide could modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Study 1: Antibacterial Efficacy
In a 2020 study, N-(2,3-dimethoxy-2-methylpropyl)ethane-1-sulfonamide was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition of bacterial growth compared to control groups, indicating its potential as a lead compound for further development .
Case Study 2: Anticancer Activity
A 2021 research project assessed the cytotoxicity of various sulfonamide derivatives, including N-(2,3-dimethoxy-2-methylpropyl)ethane-1-sulfonamide, on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability, suggesting that structural modifications could enhance its anticancer properties .
Mechanism of Action
The mechanism by which N-(2,3-dimethoxy-2-methylpropyl)ethane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The target compound’s dimethoxypropyl group introduces significant steric hindrance and polarity compared to aryl (e.g., D4) or morpholino (e.g., C4 in ) substituents. This may reduce metabolic degradation but limit aqueous solubility.
- Synthetic Yields : Yields for similar compounds vary widely (23–83% in ), likely due to steric challenges in nucleophilic substitution or protection/deprotection steps. The target compound’s synthesis may face similar efficiency issues.
- Biological Activity : Aryl- and benzamide-substituted sulfonamides (e.g., D4, Compound 1) show anticonvulsant properties, while nitroimidazole derivatives (e.g., Compound 15) act as radiosensitizers . The target compound’s activity remains unstudied but could be hypothesized based on substituent-driven interactions.
Physicochemical and Spectral Comparisons
Melting Points and Solubility:
- Compound 1 (aryl-substituted): Melting point 123.7–124.7°C; soluble in polar aprotic solvents (e.g., DMSO) .
- Compound 15 (nitroimidazole-substituted): Melting point 131°C; moderate solubility in MeOH/DCM .
- Target Compound : Predicted higher melting point (>150°C) due to branched alkyl chain, with solubility likely favoring organic solvents (e.g., acetonitrile, dichloromethane).
Spectral Data:
- ¹H NMR : Aryl-substituted sulfonamides (e.g., D4) show aromatic proton signals at δ 7.12–7.83 ppm, while the target compound would exhibit methoxy (δ ~3.2–3.5 ppm) and aliphatic proton signals (δ 1.0–2.5 ppm) .
- ¹³C NMR : The dimethoxypropyl group would produce signals near δ 50–60 ppm (methoxy carbons) and δ 20–30 ppm (methyl carbons), distinct from aryl carbons (δ 120–140 ppm) in D4 .
Biological Activity
N-(2,3-dimethoxy-2-methylpropyl)ethane-1-sulfonamide is a sulfonamide derivative with potential biological activities that have garnered attention in pharmacological research. This compound is characterized by its unique molecular structure, which includes methoxy and sulfonamide functional groups, contributing to its biological properties.
The compound’s chemical structure is defined by the presence of a sulfonamide group, which is known for its role in antimicrobial activity. The methoxy groups enhance its solubility and bioavailability, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that sulfonamides, including N-(2,3-dimethoxy-2-methylpropyl)ethane-1-sulfonamide, exhibit significant antimicrobial properties. These compounds act primarily by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication. In vitro studies have shown that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
In addition to its antimicrobial effects, N-(2,3-dimethoxy-2-methylpropyl)ethane-1-sulfonamide has been investigated for its anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which are pivotal in the inflammatory response. This activity suggests potential applications in treating inflammatory diseases .
Cytotoxicity and Antitumor Activity
Recent studies have explored the cytotoxic effects of this compound against various cancer cell lines. For instance, it was found to exhibit cytotoxicity with IC50 values ranging from 30 to 55 nM in specific cancer cell lines like RPMI8402 . This suggests that the compound may serve as a lead for developing new anticancer agents.
The biological activity of N-(2,3-dimethoxy-2-methylpropyl)ethane-1-sulfonamide can be attributed to its ability to mimic natural substrates, allowing it to inhibit key enzymes involved in metabolic pathways. The sulfonamide moiety specifically competes with para-aminobenzoic acid (PABA), a substrate necessary for folate synthesis in bacteria .
Case Studies
Case Study 1: Antimicrobial Screening
A high-throughput screening of various sulfonamide derivatives demonstrated that N-(2,3-dimethoxy-2-methylpropyl)ethane-1-sulfonamide exhibited moderate activity against Mycobacterium tuberculosis, with an IC50 value indicating effective inhibition at concentrations around 21 µM .
Case Study 2: Anti-inflammatory Effects
In a controlled study examining the anti-inflammatory effects of this compound on induced inflammation in animal models, significant reductions in inflammatory markers were observed following treatment with N-(2,3-dimethoxy-2-methylpropyl)ethane-1-sulfonamide .
Data Summary
Q & A
Q. Advanced
- Molecular Docking : Use tools like AutoDock Vina to simulate binding to target enzymes (e.g., carbonic anhydrase). Validate with crystallographic data .
- QSAR Models : Leverage databases (e.g., PubChem, ChEMBL) to correlate substituent properties (logP, polar surface area) with activity .
- ADMET Prediction : Software like SwissADME predicts bioavailability and toxicity risks (e.g., CYP450 interactions) .
What experimental designs are effective for studying structure-activity relationships (SAR) in sulfonamide derivatives?
Q. Advanced
- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., varying methoxy positions).
- Enzyme Kinetics : Measure inhibition constants (Kᵢ) using stopped-flow assays for carbonic anhydrase .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy changes .
How can reaction yields be improved during scale-up synthesis?
Q. Advanced
- Solvent Optimization : Switch to aprotic solvents (e.g., acetonitrile) to reduce hydrolysis .
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
- Flow Chemistry : Continuous flow systems enhance mixing and heat transfer for exothermic steps .
What are the challenges in crystallizing this compound for structural analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
